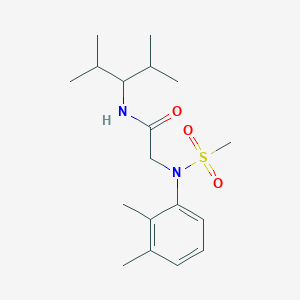![molecular formula C17H26N2OS B3968450 2-(methylthio)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B3968450.png)
2-(methylthio)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide
Vue d'ensemble
Description
2-(Methylthio)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide, also known as MPTA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. MPTA is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibition of MAO-B has been shown to have potential therapeutic effects in various neurological disorders, including Parkinson's disease and depression.
Mécanisme D'action
2-(methylthio)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide works by inhibiting the enzyme MAO-B, which is responsible for the breakdown of dopamine and other monoamine neurotransmitters. By inhibiting MAO-B, this compound increases the levels of these neurotransmitters in the brain, leading to potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, this compound has been shown to have antioxidant effects, which may contribute to its neuroprotective effects. This compound has also been shown to have anti-inflammatory effects, which may be relevant to its potential therapeutic effects in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(methylthio)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide in lab experiments is its high potency and specificity for MAO-B inhibition. This allows for precise control over the levels of neurotransmitters in the brain, which is important for studying their effects on behavior and cognition. However, one limitation of using this compound is its potential toxicity at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(methylthio)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide. One area of interest is its potential therapeutic effects in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another area of interest is its potential effects on neuroplasticity, which may be relevant to its potential antidepressant effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity at high doses.
Applications De Recherche Scientifique
2-(methylthio)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide has been extensively studied for its potential therapeutic effects in neurological disorders. In particular, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease. This compound has also been studied for its potential antidepressant effects, as well as its effects on cognitive function.
Propriétés
IUPAC Name |
2-methylsulfanyl-N-[1-(3-phenylpropyl)piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2OS/c1-21-14-17(20)18-16-10-6-12-19(13-16)11-5-9-15-7-3-2-4-8-15/h2-4,7-8,16H,5-6,9-14H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSGRPJEOGAJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NC1CCCN(C1)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-phenyl-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968368.png)
![N~2~-(2-chlorobenzyl)-N~1~-(4-chloro-2-methylphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B3968371.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine oxalate](/img/structure/B3968378.png)
![2-methoxy-1-methyl-2-oxoethyl 4-{[4-(sec-butylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3968387.png)
![1-benzyl-4-[1-(4-ethoxybenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968390.png)
![N-(4-ethoxyphenyl)-N'-[1-(2-thienyl)ethyl]thiourea](/img/structure/B3968395.png)
![2-{1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]pyrrolidin-2-yl}pyridine](/img/structure/B3968402.png)
![1-(2-methoxyphenyl)-4-[1-(4-phenylcyclohexyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968409.png)
![5-(2-chlorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3968415.png)
![10-(diphenylmethylene)-4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3968444.png)

![2-{4-[1-(4-nitrobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3968458.png)
![1-acetyl-17-[4-chloro-3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3968461.png)
